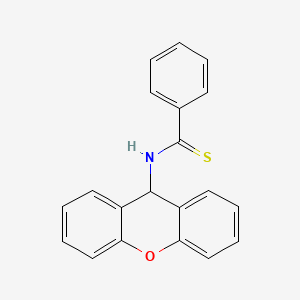

![molecular formula C13H17N5 B5552451 N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5552451.png)

N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine is a chemical compound synthesized from 4-amino-4H-1,2,4-triazole and 4-(diethylamino)benzaldehyde. It's part of a broader category of compounds studied for various applications due to their unique chemical properties and structure. The compound forms part of the Schiff base family, which are typically known for their applications in various fields of chemistry and material science (Pan, Zhang, & Chen, 2008).

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-amino-4H-1,2,4-triazole with 4-(diethylamino)benzaldehyde to form a Schiff base. This reaction showcases the flexibility of 4H-1,2,4-triazole derivatives in forming compounds with various substituents, providing a platform for the exploration of chemical properties and applications (Pan, Zhang, & Chen, 2008).

Molecular Structure Analysis

The molecular structure of N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine is characterized by a dihedral angle formed between the triazole ring and the benzene ring, indicating the spatial arrangement of these rings. This structural characteristic influences the compound's chemical reactivity and interaction capabilities. The structure is further stabilized by an intermolecular C—H⋯N hydrogen bond, contributing to its stability and potential utility in various applications (Pan, Zhang, & Chen, 2008).

Aplicaciones Científicas De Investigación

Corrosion Inhibition

- Mild Steel Corrosion Inhibitors: Triazole Schiff bases, including derivatives similar to N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine, have been investigated for their potential as corrosion inhibitors on mild steel in acidic media. These inhibitors show increased efficiency with higher concentration and provide insights into various thermodynamic and adsorption parameters, following the Langmuir isotherm model (Chaitra et al., 2015).

Antimicrobial Activities

- Novel Derivatives and Antimicrobial Screening: Synthesis of new 1,2,4-triazole derivatives, including compounds structurally related to N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine, has been reported. These compounds have been evaluated for their antimicrobial activities, with some showing significant effectiveness against various microorganisms (Bektaş et al., 2010).

Chemical Synthesis and Reactions

- Photochemical Release of Amines: The ability to release primary, secondary, and tertiary amines through photochemical breaking of the benzylic C-N bond has been studied. This is particularly relevant for compounds like N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine (Wang et al., 2016).

Pharmaceutical and Biological Research

- Antiplasmodial Activities: N-acylated derivatives of compounds structurally similar to N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine have been shown to exhibit activity against Plasmodium falciparum, the causative agent of malaria. This indicates potential pharmaceutical applications (Hermann et al., 2021).

Analytical Chemistry

- Mass Spectrometry and Glycan Analysis: In the field of analytical chemistry, derivatives of N-linked glycans related to N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine have been used in mass spectrometry for the analysis of carbohydrates, showing strong ion signals and providing informative spectra (Harvey, 2000).

Propiedades

IUPAC Name |

N,N-diethyl-4-(1,2,4-triazol-4-yliminomethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5/c1-3-17(4-2)13-7-5-12(6-8-13)9-16-18-10-14-15-11-18/h5-11H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGBPNOYRWKJBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=NN2C=NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-4-(1,2,4-triazol-4-yliminomethyl)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,1-dimethyl-N-[(5-methyl-3-isoxazolyl)methyl]-2-azepanecarboxamide](/img/structure/B5552368.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyridazine](/img/structure/B5552369.png)

![7-chloro-2-[4-(1-isopropyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylquinoline](/img/structure/B5552384.png)

![5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5552392.png)

![(4aR*,7aS*)-1-methyl-4-(5-methyl-2-phenyl-3-furoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5552395.png)

![ethyl 5-acetyl-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5552402.png)

![2-{2-[(allylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride](/img/structure/B5552409.png)

![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5552422.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5552439.png)

![2-{3-[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5552482.png)

![2-[(2-chlorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone](/img/structure/B5552488.png)